4-(3-Chloroanilino)-1,2-naphthalenedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Chloroanilino)-1,2-naphthalenedione is an organic compound that belongs to the class of naphthoquinones This compound is characterized by the presence of a naphthalene ring system substituted with a chloroanilino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chloroanilino)-1,2-naphthalenedione typically involves the condensation of 3-chloroaniline with 1,2-naphthoquinone. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified by recrystallization or chromatography.
Industrial Production Methods
For industrial production, the synthesis of this compound can be scaled up using similar reaction conditions. The process involves the use of large-scale reactors and optimized reaction parameters to ensure high yield and purity of the product. The purification steps may include distillation, crystallization, and filtration to obtain the final compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-(3-Chloroanilino)-1,2-naphthalenedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the naphthoquinone moiety to naphthohydroquinone.
Substitution: The chloroanilino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Naphthohydroquinone.
Substitution: Various substituted anilino derivatives.
Scientific Research Applications
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in organic transformations.
Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for drug development.
Medicine: Research has indicated its potential use in the treatment of diseases such as cancer and inflammation due to its bioactive properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(3-Chloroanilino)-1,2-naphthalenedione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, including the suppression of cell proliferation and induction of apoptosis in cancer cells. The pathways involved may include the inhibition of epidermal growth factor receptor (EGFR) and other signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-(3-Chloroanilino)quinazoline: Known for its inhibitory effects on EGFR.
2-(3-Chloroanilino)nicotinic acid hydrazides: Exhibits anti-inflammatory and analgesic activities.
Dichloroanilines: Used in the production of agricultural chemicals, dyes, and pharmaceuticals.
Uniqueness
4-(3-Chloroanilino)-1,2-naphthalenedione stands out due to its unique naphthoquinone structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
75140-02-2 |
---|---|
Molecular Formula |
C16H10ClNO2 |
Molecular Weight |
283.71 g/mol |
IUPAC Name |
4-(3-chloroanilino)naphthalene-1,2-dione |
InChI |
InChI=1S/C16H10ClNO2/c17-10-4-3-5-11(8-10)18-14-9-15(19)16(20)13-7-2-1-6-12(13)14/h1-9,18H |
InChI Key |
MMOSKPXRCBLZDG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)C2=O)NC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.